
(2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, phenyl, imidazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions
Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole compound.
Fluorophenyl Attachment: The final step involves the coupling of the fluorophenyl group to the piperidine-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
It can be explored for its activity against various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the imidazole and piperidine rings .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imidazole ring can act as a ligand for metal ions, while the piperidine ring can enhance membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- (2-bromophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The presence of the fluorine atom in (2-fluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to its chloro and bromo analogs .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-9-5-4-8-19(20)22(27)25-13-10-17(11-14-25)16-26-15-12-24-21(26)18-6-2-1-3-7-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOBHVMCCKSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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